(2-Methyl-6-nitropyridin-4-YL)acetic acid
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Overview
Description
(2-Methyl-6-nitropyridin-4-YL)acetic acid: is an organic compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol . This compound belongs to the class of nitropyridines, which are pyridine derivatives substituted with a nitro group. The presence of both methyl and nitro groups on the pyridine ring makes this compound an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-6-nitropyridin-4-YL)acetic acid typically involves the nitration of a methyl-substituted pyridine derivative. One common method involves the reaction of 2-methylpyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 6-position. The resulting 2-methyl-6-nitropyridine is then subjected to a carboxylation reaction to introduce the acetic acid moiety .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-6-nitropyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, amines, and other nucleophiles.
Major Products Formed:
Aminopyridines: Formed by the reduction of the nitro group.
Substituted Pyridines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: (2-Methyl-6-nitropyridin-4-YL)acetic acid is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds .
Biology and Medicine: In biological research, this compound can be used to study the effects of nitro-substituted pyridines on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in chemical manufacturing .
Mechanism of Action
The mechanism of action of (2-Methyl-6-nitropyridin-4-YL)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
2-Methyl-4-nitropyridine: Similar structure but lacks the acetic acid moiety.
6-Nitro-2-picoline: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness: (2-Methyl-6-nitropyridin-4-YL)acetic acid is unique due to the presence of both a nitro group and an acetic acid moiety on the pyridine ring.
Properties
Molecular Formula |
C8H8N2O4 |
---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-(2-methyl-6-nitropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H8N2O4/c1-5-2-6(4-8(11)12)3-7(9-5)10(13)14/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
GNVJISIGHXQHJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
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